![molecular formula C20H22N2O B14599061 Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- CAS No. 61077-91-6](/img/structure/B14599061.png)
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- is an organic compound with the molecular formula C14H19NO It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a 3-methylphenyl group and an imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- typically involves the reaction of cyclohexanecarboxylic acid with aniline derivatives under specific conditions. One common method includes:
Cyclohexanecarboxylic Acid Activation: The carboxylic acid group is activated using reagents like thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Amide Formation: The acyl chloride is then reacted with aniline derivatives (such as 3-methylaniline) in the presence of a base like triethylamine (TEA) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxamide: A simpler derivative without the imino and phenyl substitutions.
N-Phenylcyclohexanecarboxamide: Lacks the 3-methylphenyl group.
2-[(3-Methylphenyl)imino]cyclohexanecarboxamide: Lacks the N-phenyl substitution.
Uniqueness
Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61077-91-6 |
|---|---|
Formule moléculaire |
C20H22N2O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(3-methylphenyl)imino-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H22N2O/c1-15-8-7-11-17(14-15)21-19-13-6-5-12-18(19)20(23)22-16-9-3-2-4-10-16/h2-4,7-11,14,18H,5-6,12-13H2,1H3,(H,22,23) |
Clé InChI |
NYLPZZFHOVRVHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=C2CCCCC2C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



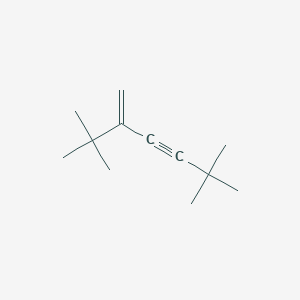

![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)
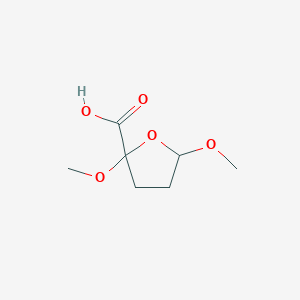

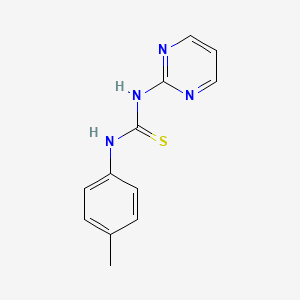
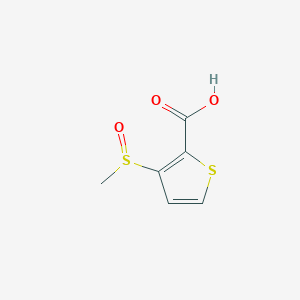
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)

![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)
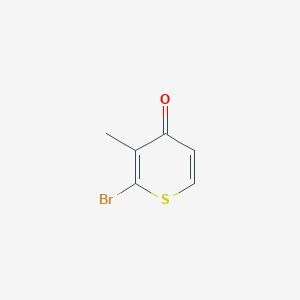
![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
